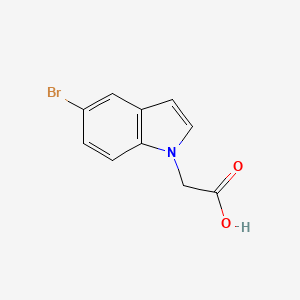

(5-bromo-1H-indol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDSTBFKTGJQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1h Indol 1 Yl Acetic Acid

Established and Novel Synthetic Routes to Access (5-bromo-1H-indol-1-yl)acetic acid

The construction of this compound fundamentally involves two key processes: the formation of the 5-bromoindole (B119039) core and the subsequent introduction of the acetic acid moiety at the N1 position.

Strategies for Constructing the 5-Bromoindole Core

The synthesis of the 5-bromoindole skeleton is a critical first step. The two most common and effective methods are the direct bromination of indole (B1671886) and the Fischer indole synthesis.

Bromination of Indole:

Direct bromination of the indole ring is a straightforward approach to introduce the bromine atom. However, the reactivity of the indole nucleus presents a challenge in achieving regioselectivity. The C3 position is the most nucleophilic and prone to electrophilic attack, followed by the N1 and then the benzene (B151609) ring positions. To achieve bromination at the C5 position, specific strategies are required.

One common method involves the protection of the indole nitrogen, often with an acetyl group, to direct bromination to the benzene portion of the molecule. For instance, indole can be treated with sodium bisulfite to form sodium indoline-2-sulfonate, which is then acylated with acetic anhydride. mdma.ch The resulting sodium 1-acetyl indoline-2-sulfonate is then brominated, followed by removal of the sulfonate and acetyl groups to yield 5-bromoindole. mdma.ch This multi-step process, while effective, can be time-consuming. cdnsciencepub.com

Alternative brominating agents and conditions have been explored to improve selectivity. The use of N-bromosuccinimide (NBS) is a common method for brominating indoles. acs.org The reaction conditions, such as the solvent and temperature, can be optimized to favor bromination at the desired position. For example, carrying out the bromination in acetic acid can lead to the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate when starting with methyl indole-3-carboxylate. nih.gov

Enzymatic bromination using vanadium bromoperoxidase (V-BrPO) has also been investigated. escholarship.org This enzyme catalyzes the bromination of substituted indoles, with the regioselectivity being dependent on the nature and position of the substituent on the indole ring. escholarship.org

Fischer Indole Synthesis:

The Fischer indole synthesis is a versatile and widely used method for constructing the indole core from a phenylhydrazine (B124118) and an aldehyde or ketone. rsc.org To synthesize 5-bromoindole, 4-bromophenylhydrazine is typically used as the starting material. This is then reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions. researchgate.net

While the Fischer indole synthesis is a powerful tool, it is not always suitable for preparing 2,3-unsubstituted indoles. luc.edu Additionally, the availability of the required substituted phenylhydrazines can be a limiting factor. luc.edu Despite these limitations, it remains a cornerstone in indole synthesis. rsc.org

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

Systematic Substitutions on the Indole Ring System (Beyond 5-Bromination)

The indole nucleus of this compound is amenable to a variety of substitution reactions, enabling the introduction of diverse functional groups to modulate its chemical and biological properties.

The bromine atom at the C5 position is a versatile handle for introducing further complexity. It is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, the bromine can be displaced by nucleophiles like amines and thiols. This reactivity is fundamental for diversifying the indole scaffold.

Beyond substitution at the C5 position, other positions on the indole ring can also be functionalized. For example, in related indole systems, substitutions at the C3 position have been explored. However, research suggests that for certain biological targets, the C3 position on the indole ring of lead compounds should remain unsubstituted for optimal activity. nih.gov In one study, introducing small substituents like fluorine, amino, and methyl groups at the C3 position of a related inhibitor led to a 3- to 4-fold reduction in inhibitory activity. nih.gov

Furthermore, the indole nitrogen can be a site for substitution. The nitrogen atom is partially solvent-exposed, suggesting that substituents of varying sizes could be tolerated at this position. nih.gov

The following table summarizes some of the systematic substitutions that have been explored on the indole ring of related compounds:

| Position | Substituent | Effect on Activity | Reference |

| C3 | Fluorine, Amino, Methyl | 3- to 4-fold reduction | nih.gov |

| C4 | Methyl | ~2-fold improvement | nih.gov |

Elaboration of the N1-Acetic Acid Side Chain (e.g., Propanoic Acid Analogues)

The N1-acetic acid side chain of this compound can be extended or modified to produce analogues with altered properties. A common modification is the synthesis of the corresponding propanoic acid analogue, 3-(5-bromo-1H-indol-1-yl)propanoic acid.

The synthesis of this propanoic acid derivative typically begins with the bromination of indole, followed by reactions to introduce the propanoic acid moiety. The presence of the bromine atom on the indole ring can influence its reactivity and allows for further substitution reactions. This makes it a versatile intermediate for creating more complex molecules.

In a broader context, the synthesis of indole-5-propanoic acid derivatives has been accomplished through multi-step sequences. nih.gov A key intermediate, a 2-ethynylaniline (B1227618) derivative, allows for the introduction of various aryl or alkyl groups at the C2 position of the indole ring. nih.gov The cyclization to form the indole is achieved using gold chloride (AuCl₃) under mild conditions. nih.gov

Derivatives of the acetic acid side chain itself have also been synthesized. For example, the parent compound can be coupled with other molecules, such as cyclohexyl acetic acid, through amide bond formation to create more complex structures like [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid. smolecule.com

Stereochemical Considerations in this compound Derivatives

While this compound itself is an achiral molecule, its derivatives can possess stereocenters, leading to stereoisomers with potentially different biological activities. The introduction of chirality is a key consideration in the design and synthesis of new therapeutic agents.

One example of a chiral derivative is (R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid. evitachem.com The stereochemistry at the α-carbon of the amino acid moiety is crucial for its biological function. The synthesis of such chiral compounds often requires stereoselective methods to ensure the desired enantiomer is obtained in high purity.

In the synthesis of complex molecules derived from this compound, the stereochemistry of newly formed chiral centers must be carefully controlled. For instance, in the synthesis of new benzimidazole-N-acylhydrazone derivatives, the stereochemical behavior was studied using NMR techniques, which revealed the presence of different conformers. researchgate.net

The development of asymmetric synthesis routes is critical for accessing enantiomerically pure derivatives. This can involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of nonaromatic cyclic substrates is a well-established method for creating chiral centers. acs.org While not directly applied to this compound in the provided sources, these principles are fundamental to the stereocontrolled synthesis of its derivatives.

Reaction Mechanism Elucidation for Key Synthetic Steps involving this compound

The primary synthetic route to this compound involves the N-alkylation of 5-bromoindole with an acetic acid equivalent. The mechanism of this key step is a nucleophilic substitution reaction.

Initially, a strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen atom of the 5-bromoindole ring. nih.gov This generates a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent like methyl bromoacetate. nih.gov The reaction proceeds via an Sₙ2 mechanism, where the indolide anion displaces the bromide leaving group, forming the N-C bond and yielding the methyl ester of this compound. nih.gov Subsequent hydrolysis of the ester group under basic conditions, followed by acidification, affords the final carboxylic acid product. nih.gov

A proposed mechanism for the formation of a related compound, 3-substituted indole, involves a one-pot, three-component reaction. scirp.org While not directly for this compound, it highlights the complexity of indole chemistry.

The Fischer indole synthesis is a classic method for forming the indole ring itself and is relevant to the synthesis of the 5-bromoindole precursor. scirp.orgrsc.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.org The mechanism is complex, involving several intermediates, including a phenylhydrazone, which undergoes a acs.orgacs.org-sigmatropic rearrangement (the Japp–Klingemann reaction is a related process) followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of the chemical processes involved. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.org

Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption. tandfonline.comresearchgate.net The synthesis of various indole derivatives has been successfully achieved using microwave irradiation, often in one-pot, multi-component reactions that increase efficiency and reduce waste. tandfonline.comresearchgate.net For example, a greener one-pot, four-component approach under microwave irradiation has been used to synthesize substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives. tandfonline.comresearchgate.net

The use of greener solvents is another important aspect. Acetic acid, for instance, is considered a green and biodegradable solvent derived from renewable sources. semanticscholar.org It has been used as a solvent in various indole syntheses, such as the Fischer indole synthesis. rsc.orgnih.gov

The principle of reducing derivatives by using enzymes is also a key green chemistry strategy. acs.org Enzymes can react specifically at one site of a molecule, often eliminating the need for protecting groups and thus simplifying the synthetic process and reducing waste. acs.org

The following table highlights the application of green chemistry principles to indole synthesis:

| Green Chemistry Principle | Application in Indole Synthesis | Reference |

| Waste Prevention | Improving reaction efficiency to reduce byproducts. | bridgew.edu |

| Atom Economy | Designing reactions to maximize the incorporation of all materials into the final product. | acs.org |

| Less Hazardous Chemical Syntheses | Using milder brominating agents and avoiding toxic solvents. | bridgew.edu |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy use. | tandfonline.comresearchgate.net |

| Use of Renewable Feedstocks | Employing solvents like acetic acid derived from renewable sources. | semanticscholar.org |

| Reduce Derivatives | Using enzymes to avoid the need for protecting groups. | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 1h Indol 1 Yl Acetic Acid and Its Analogues

Influence of the 5-Bromo Substituent on Molecular Recognition and Biological Interactions (In Vitro)

In vitro studies have shown that the 5-bromo substituent can be a critical determinant of antiproliferative activity. For instance, in a series of isatin-indole conjugates, the compound bearing a 5-bromo substituent on the isatin (B1672199) ring (a related indole (B1671886) structure) demonstrated a mean IC50 value of 2.06 µM, proving to be nearly four times more potent than the reference drug sunitinib (B231) (average IC50 of 8.11 µM). dovepress.com This suggests that the halogen atom at this position can enhance binding affinity to target proteins, potentially through halogen bonding or by favorably altering the molecule's electronic distribution. dovepress.com Similarly, studies on indole acylguanidines as BACE1 inhibitors revealed that while 6-substituted indoles were slightly more potent, 5-bromo substitution still resulted in better potency compared to the unsubstituted parent compound. mdpi.com

However, the effect is not universally positive. In a study on indole phytoalexin analogues, all 5-bromosubstituted derivatives exhibited lower or approximately the same antiproliferative activities against seven human cancer cell lines when compared to their corresponding non-brominated counterparts. researchgate.netresearchgate.net This indicates that for certain scaffolds and biological targets, the steric bulk or electronic influence of the bromine atom may be detrimental to optimal molecular recognition.

The following table summarizes the comparative in vitro activity of 5-bromo-indole analogues against various cancer cell lines, illustrating the variable impact of the 5-bromo substituent.

| Compound/Analogue | Target/Cell Line | Activity Metric (IC50) | Comparison | Source |

|---|---|---|---|---|

| 5-Bromo-isatin-indole conjugate (5g) | Average over multiple cancer cell lines | 2.06 µM | ~4x more potent than Sunitinib (8.11 µM) | dovepress.com |

| 5-Bromoindole (B119039) acylguanidine (22) | BACE1 Enzyme | Improved potency over unsubstituted analog (19) | Less potent than 6-bromo analog (23) | mdpi.com |

| 5-Bromosubstituted Indole Phytoalexins | 7 human cancer cell lines | Lower or similar activity | Compared to non-brominated analogs | researchgate.netresearchgate.net |

| Hydrazide-hydrazone with indole scaffold | COX-2 Enzyme | Inhibitory effect noted | Presence of indole scaffold linked to COX-2 inhibition | nih.gov |

Role of the N1-Acetic Acid Moiety in Modulating Activity Profiles

The N1-acetic acid group is a defining feature of (5-bromo-1H-indol-1-yl)acetic acid, fundamentally distinguishing it from the more common C3-substituted indoleacetic acids. This moiety significantly influences the molecule's physicochemical properties and biological activity profile.

Placing the acetic acid group on the indole nitrogen (N1-position) creates a different electronic environment compared to C3-substituted isomers. It eliminates the hydrogen-bonding donor capability of the indole N-H group, which can be crucial for interactions with certain biological targets. mdpi.com The hydrogen atom on the nitrogen of the indole pyrrole (B145914) ring is key to the Hydrogen Atom Transfer (HAT) mechanism, a primary antioxidant pathway for indoles. mdpi.com Substitution at the N1 position can prevent the formation of the stabilizing indolyl radical, potentially leading to lower cytoprotective activity in some contexts. mdpi.com

Conversely, the N1-acetic acid introduces a carboxylic acid function that can participate in different intermolecular interactions, such as forming strong hydrogen bonds or salt bridges with receptor sites. This feature is central to the activity of many N-acylated indole acetic acids, including the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov The N1-substituent provides a vector for modifying the molecule's properties. For example, studies on N-substituted indole derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and antipsychotic activities. mdpi.com The ability to modify the N1-acyl group allows for the fine-tuning of activity and the potential separation of desired therapeutic effects from unwanted side effects, such as the gastric toxicity associated with COX inhibition. nih.gov

Conformational Analysis of this compound and Correlation with Observed Effects

The acetic acid side chain attached to the N1 position possesses rotational freedom around the nitrogen-carbon bond. This flexibility allows the molecule to adopt multiple low-energy conformations, which can be influenced by the surrounding environment (e.g., solvent, receptor binding site). srce.hr This conformational adaptability can be advantageous, allowing the molecule to orient itself optimally for binding.

X-ray crystallography studies of related molecules, such as 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, provide valuable insights into the intermolecular interactions that stabilize the solid-state structure. In this analogue, the indole ring system and the attached benzyl (B1604629) ring are nearly perpendicular, with a dihedral angle of 86.9(2)°. researchgate.netnih.gov A key feature observed in the crystal structure is the formation of inversion dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov This type of interaction is common for carboxylic acids and highlights the importance of this functional group in mediating molecular recognition and crystal packing. The presence of the carboxylic acid group facilitates the formation of these stable hydrogen-bonding networks, which can influence the molecule's physical properties and its interactions in a biological milieu.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

QSAR and QSPR models are powerful computational tools for elucidating the relationships between chemical structure and biological activity or physicochemical properties. For series of indole derivatives, these models help to identify key structural features that govern their behavior.

Several QSAR studies on indole derivatives have highlighted the importance of substituents at the C5 position. A molecular modeling study on diazine indole acetic acid derivatives as CRTH2 inhibitors found that an electronegative and hydrophobic atom at the 5th position of the indole ring could improve biological activity. researchgate.net This finding directly supports the rationale for synthesizing and testing analogues like this compound, where bromine provides both electronegativity and hydrophobicity.

QSPR studies have also been employed to model the properties of indole derivatives. In one study, a three-parameter QSPR model was developed to predict the retention factors of 31 indole derivatives on a β-cyclodextrin stationary phase. nih.govplos.org The model, which showed excellent statistical significance, suggested that the indole nucleus occupies the apolar cavity of the cyclodextrin (B1172386) while the carboxyl group forms hydrogen bonds with the hydroxyl groups on the exterior. nih.govplos.org The length and flexibility of the side chain containing the carboxyl group were found to strongly affect binding. nih.gov Such models are valuable for predicting molecular interactions and properties like membrane permeability or protein binding.

The table below presents statistical data from representative QSAR/QSPR models for indole derivatives, demonstrating their predictive power.

| Model Type | Compound Series | Key Findings/Descriptors | Cross-validated r² (q²) | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|---|

| Topomer CoMFA | Diazine indole acetic acid derivatives | Steric and electronic fields | 0.610 | 0.981 | researchgate.net |

| HQSAR | Diazine indole acetic acid derivatives | Bond and connectivity fragments | 0.707 | 0.892 | researchgate.net |

| CoMSIA | Diazine indole acetic acid derivatives | Steric, hydrophobic, H-bond donor fields | 0.550 | 0.888 | researchgate.net |

| QSPR | 31 Indole derivatives | Physicochemical and structural descriptors | ~0.98 (r²cv) | Not Reported | nih.govplos.org |

Chemoinformatic Approaches to Explore the Chemical Space of this compound Analogues

Chemoinformatics provides the tools to systematically design, manage, and analyze large libraries of compounds, enabling a broad exploration of the chemical space around a lead scaffold like this compound.

One key chemoinformatic strategy is the design and synthesis of compound libraries for screening. Researchers have developed optimized, microwave-assisted synthetic routes to rapidly produce iterative series of N1-acylated (aza)indole alkanoic acids and esters. nih.gov This approach allows for systematic structural modifications at multiple positions on the indole ring, including the C5 position, to probe the SAR and identify derivatives with improved activity and reduced toxicity. nih.gov The goal of such library synthesis is to generate biomedical tools for comprehensive in vitro and in vivo evaluation. nih.gov

Virtual screening is another powerful chemoinformatic technique. In one study, a ligand-based drug design (LBDD) approach was used to analyze a dataset of over 1,800 compounds to identify chemical patterns associated with anti-leishmanial activity. ufpb.br This screening led to the identification of promising candidates, including derivatives containing a 5-bromo-indole moiety, which were then synthesized and tested, with some showing potent activity. ufpb.br This demonstrates how computational pre-selection can save significant time and resources in the drug discovery pipeline. ufpb.br These approaches, combining rational library design with computational screening, are essential for navigating the vast chemical space of indole analogues and for efficiently identifying new drug candidates.

Mechanistic Investigations of Biological and Biochemical Interactions of 5 Bromo 1h Indol 1 Yl Acetic Acid Excluding in Vivo and Clinical Human Studies

In Vitro Cellular and Molecular Target Profiling

In vitro research specifically profiling the molecular targets of (5-bromo-1H-indol-1-yl)acetic acid is not extensively available in published literature. While the broader class of indole (B1671886) derivatives has been widely studied, data for this particular compound remains scarce.

Enzyme Binding and Modulation Studies (e.g., Aldose Reductase, COX-2, Cystathionine (B15957) γ-lyase)

There is a notable lack of specific data on the direct interaction of this compound with key enzymes like Aldose Reductase, COX-2, and Cystathionine γ-lyase.

Aldose Reductase (AR): While various indole acetic acid derivatives are explored as aldose reductase inhibitors, direct inhibition studies featuring this compound are not prominent in the literature. units.itmdpi.com For context, related but distinct compounds, such as N'-[(5-bromo-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide, have been investigated for AR inhibitory activity. dergipark.org.trdergipark.org.tr Another related compound, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, was also assessed for its potential as an aldose reductase inhibitor. nih.gov

Cyclooxygenase-2 (COX-2): The indole scaffold is a common feature in many COX inhibitors. nih.govnih.gov However, specific binding and modulation data for this compound in relation to the COX-2 enzyme are not detailed in the available research.

Cystathionine γ-lyase (CSE): Research into indole-based inhibitors of bacterial cystathionine γ-lyase (bCSE) has primarily focused on derivatives of 6-bromoindole (B116670), such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1). nih.govnih.govsmolecule.commdpi.com Studies detailing the modulatory effects of the 5-bromo isomer, this compound, on this enzyme are not currently available.

Receptor Ligand Binding Assays

Specific receptor ligand binding assays for this compound are not well-documented. The indole nucleus is known to interact with a wide array of receptors, and while indole derivatives are common subjects of such studies, information on this specific compound is limited. ijpsr.com For example, research has been conducted on more complex derivatives, such as N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine, which was identified as a selective ligand for the neurotensin (B549771) receptor type 2. acs.org Similarly, derivatives of the isomeric 5-bromoindole-2-carboxylic acid have been studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). researchgate.net

Nucleic Acid Interaction Studies (e.g., DNA Gyrase)

DNA gyrase, an essential bacterial enzyme, is a known target for various antibacterial compounds. nih.govnih.gov However, there are no specific studies available that demonstrate or quantify the direct interaction or binding affinity of this compound with DNA gyrase or other nucleic acids.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro)

Information regarding the effects of this compound on cellular pathways and its activity in phenotypic screens is not well-established in scientific literature.

Gene Expression Profiling (e.g., mRNA, protein levels)

No specific studies were found that performed gene expression profiling, such as microarray or RNA-sequencing analysis, on cells treated with this compound. Research on related compounds includes a study on a different 5-bromoindole (B119039) derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide, which was shown to decrease the expression of the VEGF gene in HCT116 cells. pensoft.net Another area of research involves engineered auxin-TIR1 receptor pairs, where 5-aryl-indole-3-acetic acids (isomers of the target compound) were used to modulate auxin-related gene expression in plants. nih.gov

Signal Transduction Pathway Analysis

Direct analysis of signal transduction pathways modulated by this compound has not been reported. The broader class of indole derivatives is known to affect numerous signaling pathways. For instance, derivatives of the isomeric 5-bromoindole-2-carboxylic acid were synthesized and evaluated as inhibitors of the EGFR tyrosine kinase signaling pathway. researchgate.net Furthermore, N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(5-bromo-1H-indol-1-yl)acetamide, a more complex molecule synthesized from the target compound, was investigated as a potential inhibitor of β-secretase (BACE1), an enzyme relevant to the amyloid precursor protein pathway. mdpi.com

Cell-Based Reporter Assays

Cell-based reporter assays are a fundamental tool in drug discovery and molecular biology for studying gene expression and signal transduction pathways. These assays utilize a reporter gene, such as luciferase or β-galactosidase, which is linked to a specific genetic regulatory element. The expression of the reporter gene, and thus the measurable signal, is dependent on the activation or inhibition of the pathway under investigation by a test compound.

While specific cell-based reporter assay data for this compound is not extensively documented in publicly available literature, the broader class of indole derivatives has been evaluated using these systems. For instance, various indole derivatives have been identified as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli. oup.comoup.comnih.gov In such studies, a cell line is engineered to express a luciferase reporter gene under the control of an AhR-responsive element. oup.comnih.gov The addition of an indole compound that activates AhR leads to the transcription of the luciferase gene, resulting in a measurable light output. This approach allows for the quantitative assessment of the compound's potency and efficacy as an AhR agonist. oup.comnih.gov

Another application of reporter assays in the context of indole derivatives is the screening for inhibitors of viral transcription. For example, a dual-reporter assay was employed to identify inhibitors of the HIV-1 Tat (trans-activator of transcription)-mediated transcription. asm.org In this system, one reporter (e.g., firefly luciferase) is under the control of the HIV-1 long terminal repeat (LTR) promoter, which is activated by Tat, while a second reporter (e.g., Renilla luciferase) serves as a control for general cellular transcription. asm.org Compounds that selectively inhibit the Tat-dependent reporter signal are identified as potential anti-HIV agents. asm.org

Given these precedents, it is plausible that this compound could be profiled in a variety of cell-based reporter assays to elucidate its potential biological activities. The selection of the specific reporter assay would be guided by the hypothesized molecular targets of the compound. A hypothetical screening of this compound in an AhR reporter assay is outlined in the table below.

Table 1: Hypothetical Aryl Hydrocarbon Receptor (AhR) Reporter Assay for this compound

| Parameter | Description |

| Cell Line | Human hepatoma (HepG2) cells stably transfected with an AhR-responsive luciferase reporter construct. |

| Test Compound | This compound |

| Assay Principle | Measurement of luciferase activity as an indicator of AhR activation. |

| Procedure | 1. Seed HepG2-AhR-luciferase cells in a 96-well plate. 2. Treat cells with varying concentrations of this compound. 3. Incubate for a defined period (e.g., 24 hours). 4. Lyse the cells and measure luciferase activity using a luminometer. |

| Expected Outcome | A dose-dependent increase in luciferase activity would suggest that this compound is an agonist of the aryl hydrocarbon receptor. |

| Data Analysis | The results would be expressed as fold induction of luciferase activity over a vehicle control. An EC50 value (the concentration that elicits a half-maximal response) could be calculated to quantify the compound's potency. |

Biotransformation and Metabolic Fate of this compound in In Vitro Systems

The study of a compound's biotransformation and metabolic fate is crucial for understanding its potential pharmacological activity and clearance from the body. In vitro systems, such as liver microsomes, hepatocytes, and other cell lines, are commonly used to investigate the metabolic pathways of new chemical entities.

The general metabolism of indole-3-acetic acid (IAA), a closely related endogenous compound, involves several pathways, including oxidation and conjugation. In gut microbiota, tryptophan, the precursor to many indole compounds, is metabolized to indole, which can then be further converted to indole-3-acetic acid. pensoft.net These microbial metabolites can undergo further oxidative metabolism in the liver by cytochrome P450 (CYP450) enzymes. pensoft.net

Based on the metabolism of similar compounds, the biotransformation of this compound in an in vitro system like human liver microsomes could be hypothesized to involve the following pathways:

Hydroxylation: The indole ring is a primary site for hydroxylation, potentially at the C4, C6, or C7 positions, catalyzed by CYP450 enzymes.

Oxidation of the Acetic Acid Side Chain: The acetic acid moiety could undergo oxidation.

Conjugation: The carboxylic acid group is a likely site for conjugation with glucuronic acid or sulfate (B86663), forming more water-soluble metabolites.

A proposed scheme for investigating the in vitro metabolism of this compound is presented in the table below.

Table 2: Proposed In Vitro Metabolism Study of this compound

| Parameter | Description |

| In Vitro System | Pooled human liver microsomes (HLM) or cryopreserved human hepatocytes. |

| Test Compound | This compound |

| Incubation Conditions | Incubation of the test compound with the in vitro system in the presence of necessary cofactors (e.g., NADPH for microsomes). |

| Metabolite Identification | Analysis of the incubation mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) to separate and identify potential metabolites. |

| Potential Metabolites | Hydroxylated derivatives, glucuronide conjugates, and sulfate conjugates. |

| Data Analysis | Characterization of the metabolite structures based on their mass-to-charge ratio (m/z) and fragmentation patterns. The rate of disappearance of the parent compound can also be determined to estimate its metabolic stability. |

Use of this compound as a Chemical Probe for Biological Discovery

A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific protein or pathway. nih.gov These tools are invaluable for validating the role of a particular target in disease and for the discovery of new therapeutic strategies. nih.govsnv63.ru Key characteristics of a good chemical probe include high potency, selectivity for its intended target, and a well-understood mechanism of action. icr.ac.uk The introduction of a halogen atom, such as bromine, into a molecule can significantly influence its properties, including its binding affinity and metabolic stability, making halogenated compounds attractive candidates for chemical probe development. snv63.ru

While this compound itself has not been extensively characterized as a chemical probe, other bromoindole derivatives have shown promise in this area. For instance, a series of 6-bromoindole alkaloids isolated from the marine sponge Geodia barretti have demonstrated anti-inflammatory activity. nih.gov These compounds, such as barettin (B3061388) and geobarrettins, have been used to probe the signaling pathways in human dendritic cells, revealing their ability to modulate the secretion of cytokines like IL-10 and IL-12p40. nih.gov Such studies help to elucidate the molecular mechanisms underlying inflammation and can identify new targets for anti-inflammatory drugs.

The utility of halogenated indoles as probes extends to other areas as well. For example, some halogenated indole derivatives have been investigated as inhibitors of specific kinases, which are key regulators of cellular processes. snv63.ru By selectively inhibiting a particular kinase, these probes can help to unravel its function in both normal physiology and in disease states like cancer.

Given its structure, this compound could potentially be developed into a chemical probe. Its utility would depend on its ability to selectively interact with a specific biological target. The table below outlines a hypothetical application of this compound as a chemical probe.

Table 3: Hypothetical Use of this compound as a Chemical Probe

| Research Area | Hypothetical Application | Biological Question Addressed |

| Inflammation Research | To investigate the role of a specific enzyme or receptor in inflammatory signaling pathways. | Does the target protein play a role in the production of pro-inflammatory cytokines? |

| Cancer Biology | To study the function of a protein involved in cell proliferation or apoptosis. | Is the target protein a viable therapeutic target for a specific type of cancer? |

| Neuroscience | To explore the role of a particular receptor or ion channel in neuronal function. | What is the physiological consequence of modulating the activity of the target protein in neurons? |

Computational Chemistry and Theoretical Characterization of 5 Bromo 1h Indol 1 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (5-bromo-1H-indol-1-yl)acetic acid. These calculations provide insights into the molecule's frontier molecular orbitals, electrostatic potential, and the aromatic character of its core indole (B1671886) ring system.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The bromine atom, with its lone pairs, would also contribute to the HOMO electron density. Conversely, the LUMO is likely distributed over the indole ring and the carboxylic acid group, which can act as an electron acceptor. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve to illustrate the data typically generated from quantum chemical calculations. They are not based on published experimental or computational results for this specific molecule.

Electrostatic Potential Surfaces and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to interactions with electrophiles. The region around the indole nitrogen and the bromine atom would also exhibit negative potential. The hydrogen atom of the carboxylic acid would be a site of positive potential, indicating its acidic nature and susceptibility to nucleophilic attack.

Aromaticity Indices of the Indole Ring System

Aromaticity is a key property of the indole ring that influences its stability and reactivity. Various computational indices can be used to quantify the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

For this compound, these calculations would likely confirm the aromatic character of the benzene (B151609) and pyrrole rings within the indole system. The N-substitution with the acetic acid moiety and the C5-bromination might induce minor perturbations in the electron delocalization and, consequently, the aromaticity indices compared to unsubstituted indole. However, the fundamental aromatic nature of the indole core is expected to be preserved.

Molecular Modeling and Docking Studies with Hypothetical Biological Targets (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

A hypothetical docking study of this compound into the active site of a protein kinase could reveal key interactions. The indole ring could form hydrophobic and π-stacking interactions with nonpolar amino acid residues. The carboxylic acid group could act as a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the binding pocket. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strength of the interaction with the target |

| Interacting Residues | Tyr23, Leu87, Val112 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed |

| Hydrophobic Interactions | 5 | Number of nonpolar interactions |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation. The values and residues are not based on published results for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for this compound

Computational methods can accurately predict various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. For this compound, these calculations would predict the specific chemical shifts for each proton and carbon atom, taking into account the electronic effects of the bromo and acetic acid substituents on the indole ring.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the infrared (IR) spectrum. This would show characteristic peaks for the C=O stretching of the carboxylic acid, the O-H stretch, C-N stretching in the indole ring, and the C-Br stretch. Comparing the calculated spectrum with experimental data can help in assigning the vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations would likely predict π-π* transitions characteristic of the indole chromophore. The substitution pattern is expected to influence the absorption maxima (λ_max).

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | δ (ppm) for CH₂ | ~5.0 ppm |

| ¹³C NMR | δ (ppm) for C=O | ~175 ppm |

| IR | ν (cm⁻¹) for C=O | ~1720 cm⁻¹ |

| UV-Vis | λ_max (nm) | ~285 nm |

Note: These are illustrative values based on typical ranges for similar functional groups and are not from specific calculations on this molecule.

In Silico ADME-Related Property Predictions for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. Various computational models are available to predict these properties.

Aqueous Solubility: The presence of the carboxylic acid group suggests that this compound would have moderate aqueous solubility, which is pH-dependent.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. The indole ring and the bromine atom contribute to its lipophilicity, while the carboxylic acid group decreases it. The predicted logP would likely be in a range suitable for drug-like molecules.

Table 4: Illustrative In Silico ADME Predictions for this compound

| ADME Property | Predicted Value | Implication for Drug-Likeness |

| Aqueous Solubility | Moderate | Favorable for oral administration |

| logP | 2.5 | Balanced lipophilicity for permeability and solubility |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

Note: These predictions are illustrative and based on general structure-property relationships. They are not the result of specific published in silico studies on this compound.

Conformation Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding the conformational landscape of this molecule is crucial for elucidating its interactions with biological targets and for the rational design of new derivatives. Computational chemistry, employing both molecular mechanics and quantum chemical methods, provides powerful tools to explore the potential energy surface and characterize the stable conformers of this compound.

The primary source of conformational isomerism in this compound arises from the rotation around the single bonds of the acetic acid side chain attached to the nitrogen atom of the indole ring. The key dihedral angles that define the conformation of the side chain are:

τ1 (C2-N1-Cα-Cβ): Describes the rotation around the N1-Cα bond.

τ2 (N1-Cα-Cβ-O1): Describes the rotation around the Cα-Cβ bond, which determines the orientation of the carboxylic acid group.

Molecular Mechanics Approach

Molecular mechanics methods offer a computationally efficient way to perform an initial scan of the conformational space. By employing various force fields, such as MMFF94 or AMBER, it is possible to systematically rotate the key dihedral angles and identify low-energy regions on the potential energy surface. This initial screening helps in identifying a set of plausible conformers that can be further analyzed using more accurate quantum chemical methods.

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed for the accurate geometry optimization and energy calculation of the conformers identified through molecular mechanics. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for such studies as it provides a good balance between accuracy and computational cost. researchgate.net

Theoretical studies on the parent compound, indole-3-acetic acid (IAA), have revealed the existence of several stable conformers. researchgate.netnih.gov For this compound, the conformational analysis would similarly focus on the relative orientation of the acetic acid side chain with respect to the indole ring. The two primary conformations are typically referred to as syn and anti, which describe the orientation of the C=O bond of the carboxylic acid relative to the N1-Cα bond.

A potential energy surface scan would reveal the energetic barriers to rotation and the relative stability of the different conformers. The results of such an analysis for this compound are expected to show a few low-energy conformers that are likely to be populated at room temperature.

Detailed Research Findings

While specific experimental or detailed computational studies on the conformational analysis of this compound are not extensively available in the public domain, we can infer the likely outcomes based on studies of structurally similar indole derivatives. researchgate.nettandfonline.com For instance, studies on other indole-acetic acid derivatives have shown that the orientation of the side chain can be either roughly perpendicular or in-plane with the indole ring, often influenced by crystal packing forces in the solid state or solvent effects in solution. researchgate.netiucr.org

The bromine atom at the 5-position is not expected to introduce significant steric hindrance that would drastically alter the fundamental conformational preferences of the acetic acid side chain compared to the unsubstituted indole-1-acetic acid. However, its electron-withdrawing nature could subtly influence the electronic structure and therefore the relative energies of the conformers.

Below are illustrative data tables representing the kind of results that would be obtained from a detailed conformational analysis using DFT calculations.

Table 1: Calculated Relative Energies and Key Dihedral Angles of the Most Stable Conformers of this compound

| Conformer | τ1 (C2-N1-Cα-Cβ) (°) | τ2 (N1-Cα-Cβ-O1) (°) | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 85.2 | 178.5 | 0.00 |

| Conformer 2 | -92.7 | 175.4 | 0.45 |

| Conformer 3 | 88.1 | -5.3 | 1.20 |

| Conformer 4 | -95.3 | -8.1 | 1.62 |

This data is illustrative and based on typical values for similar molecules.

Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-Cα | 1.475 |

| Cα-Cβ | 1.520 |

| Cβ=O1 | 1.215 |

| Cβ-O2 | 1.350 |

| C2-N1-Cα | 125.8 |

| N1-Cα-Cβ | 112.3 |

| Cα-Cβ=O1 | 124.5 |

This data is illustrative and based on typical values for similar molecules.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Bromo 1h Indol 1 Yl Acetic Acid in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the molecular formula of (5-bromo-1H-indol-1-yl)acetic acid. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₈BrNO₂), the expected exact mass is 252.97384 Da. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI), provides experimental mass values that closely match this theoretical value, confirming the elemental composition. rsc.orgrsc.orgrsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments offer detailed insights into the molecule's structure through fragmentation analysis. In this process, the protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. While specific fragmentation data for this compound is not extensively detailed in the provided results, general fragmentation patterns for related bromo-indole derivatives involve the loss of the acetic acid side chain and characteristic cleavages of the indole (B1671886) ring. The isotopic pattern of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a distinctive M and M+2 isotopic signature in the mass spectrum, which is a key identifier for bromine-containing compounds. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole ring and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide information about their relative positions on the bromo-substituted benzene (B151609) ring. For instance, a doublet for the proton at position 7, a doublet of doublets for the proton at position 6, and a doublet for the proton at position 4 would be anticipated. The protons on the pyrrole (B145914) part of the indole ring (positions 2 and 3) and the methylene protons of the acetic acid group would also exhibit characteristic signals. rsc.orgnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, distinct signals would be observed for the eight carbon atoms of the indole ring, the carbonyl carbon, and the methylene carbon of the acetic acid moiety. rsc.orgnih.gov The position of the bromine atom significantly influences the chemical shifts of the adjacent carbon atoms.

Interactive Data Table: Representative NMR Data for this compound and related structures

| Technique | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ¹H | ~7.7-7.2 | Aromatic Protons (indole ring) |

| ¹H NMR | ¹H | ~5.0 | CH₂ (acetic acid) |

| ¹H NMR | ¹H | ~10.0-12.0 | COOH |

| ¹³C NMR | ¹³C | ~170 | C=O (acid) |

| ¹³C NMR | ¹³C | ~135-110 | Aromatic Carbons (indole ring) |

| ¹³C NMR | ¹³C | ~50 | CH₂ (acetic acid) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. rsc.orgnih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be expected to show a broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The N-H stretching vibration of the indole ring, if present (in the case of the 3-yl isomer), would appear in the region of 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the chromophores present. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound would exhibit characteristic absorption maxima in the ultraviolet region, typically around 200-300 nm, corresponding to the π-π* transitions of the indole nucleus. The position and intensity of these absorptions can be influenced by the bromine substituent and the acetic acid group. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of a co-complex containing (5-bromo-1H-indol-3-yl)acetic acid has been reported, providing valuable insight into its binding and conformation. rcsb.orgproteopedia.org

The crystal structure would unambiguously confirm the position of the bromine atom on the indole ring and the attachment of the acetic acid moiety to the indole nitrogen. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the carboxylic acid group and the indole N-H (if present), as well as halogen bonding involving the bromine atom. mdpi.comresearchgate.net The formation of co-crystals, for example with other active pharmaceutical ingredients or co-formers, can be studied to modify the physicochemical properties of the compound. X-ray crystallography is the gold standard for characterizing such co-crystals. mdpi.com

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various research samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. sielc.comjchr.org The compound is detected using a UV detector set at one of its absorption maxima. HPLC can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination (typically expressed as a percentage of the total peak area). vulcanchem.comnih.gov

Gas Chromatography (GC): GC can be used for the analysis of this compound, although it may require derivatization to increase its volatility and thermal stability. avantorsciences.comcore.ac.uk For example, the carboxylic acid can be esterified to its methyl or ethyl ester. sigmaaldrich.com GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification capabilities. researchgate.netrsc.org

Chiral Separations of Enantiomeric this compound Analogues (if applicable)

This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example, by substitution on the α-carbon of the acetic acid side chain, the resulting compound would exist as a pair of enantiomers. In such cases, chiral separation techniques would be necessary to isolate or analyze the individual enantiomers, as they often exhibit different biological activities. Chiral HPLC, using a chiral stationary phase, is the most common method for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase and the mobile phase composition is critical for achieving successful separation. While no specific examples of chiral separations for direct analogues of this compound were found in the provided search results, the principles of chiral chromatography would be applicable to such hypothetical chiral derivatives.

Emerging Research Directions and Potential Academic Applications of 5 Bromo 1h Indol 1 Yl Acetic Acid

Design and Synthesis of New Bioactive Indole (B1671886) Acetic Acid Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. researchgate.net The introduction of a bromine atom at the 5-position of the indole ring in (5-bromo-1H-indol-1-yl)acetic acid significantly influences its chemical reactivity and biological activity, making it a valuable starting point for the design and synthesis of new bioactive derivatives. smolecule.comevitachem.com

Researchers are actively exploring the derivatization of this compound to create novel compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. smolecule.comijpsr.com The synthesis of these derivatives often involves modifications at the carboxylic acid group, the indole nitrogen, or through substitution reactions at the bromine position. smolecule.com For instance, the carboxylic acid moiety can be converted to amides, esters, or coupled with other molecules to generate more complex structures. nih.govmdpi.com

One area of focus is the development of inhibitors for specific enzymes. For example, derivatives of 5-bromobrassinin, a related indole compound, have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune escape. researchgate.net This highlights the potential of using the 5-bromoindole (B119039) scaffold to develop new therapeutic agents.

Table 1: Examples of Bioactive Derivatives Synthesized from this compound Precursors

| Derivative Name | Synthetic Approach | Potential Application |

| [1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid | Amide bond formation between the acetylated indole and cyclohexyl acetic acid. smolecule.com | Anticancer, Antimicrobial. smolecule.com |

| (R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid | Bromination of an indole precursor followed by reaction with chloroacetic acid. evitachem.com | Therapeutic agent for various diseases. evitachem.com |

| N(-((5-bromo-1H-indol-3-yl) methylene)-2- (1H-indol-3-yl) acetohydrazide) | Condensation reaction. ijpsr.com | Potent bioactive compound. ijpsr.com |

| 2-((1H-imidazole- 1-yl) methyl)-1-(4-(trifluoromethyl) phenyl)-1H-indole | Multi-step synthesis involving indole-imidazole derivatives. ijpsr.com | Aromatase inhibitor. ijpsr.com |

| 5-Chloro-N-{2-[4-. (diethylamino) phenyl] ethyl}-1H-indole-2- carboxamide | Synthesis of substituted 1H-indole-2-carboxamides. ijpsr.com | CB1 receptor allosteric modulator. ijpsr.com |

| 6-chloro-2-(5- chloro-1H-indol-3-yl) thiochroman-4-one | Synthesis of 2-(Indole-3-yl)-thiochroman-4-ones. ijpsr.com | Antifungal agent. ijpsr.com |

Exploration of this compound as a Scaffold for Chemical Biology Probes

The unique structure of this compound makes it an excellent scaffold for the development of chemical biology probes. smolecule.comevitachem.com These probes are essential tools for studying biological processes, such as identifying protein targets and elucidating cellular pathways. The bromine atom provides a handle for further chemical modifications, including the attachment of reporter groups like fluorophores or biotin (B1667282) for visualization and affinity purification, respectively.

For example, derivatives of this compound are being investigated as probes for studying indole-binding proteins. vulcanchem.com By synthesizing a library of these compounds with systematic structural variations, researchers can map the binding pockets of target proteins and understand the structure-activity relationships that govern molecular recognition. This information is invaluable for the rational design of more potent and selective drugs.

Furthermore, the development of in vivo chemical probes is a significant area of research. A study focused on optimizing a chemical probe for PIKfyve, a lipid kinase, utilized a 5-bromoindole derivative to enhance the probe's properties. chemrxiv.orgnih.gov This demonstrates the utility of the this compound scaffold in creating tools for studying enzyme function in a cellular context.

Applications in Agrochemical Research

The indole-3-acetic acid (IAA) structure is the basis for a major class of plant hormones known as auxins, which play a critical role in various aspects of plant growth and development. frontiersin.org This inherent biological activity makes this compound and its derivatives promising candidates for applications in agrochemical research, particularly as plant growth regulators and immune inducers. frontiersin.org

Moreover, indole compounds have been shown to activate plant defense mechanisms against pathogens. frontiersin.org This has spurred interest in developing this compound-based compounds as plant immune inducers. These compounds could offer a more sustainable approach to crop protection by enhancing the plant's natural resistance to diseases. Recent research has focused on designing indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 (TIR1) antagonists, which are key components of the auxin signaling pathway. nih.gov

Development of Sensing and Detection Methodologies

The unique chemical properties of this compound also lend themselves to the development of novel sensing and detection methodologies. The indole ring can exhibit fluorescence, and modifications to the molecule can be designed to modulate this property in the presence of specific analytes. This forms the basis for creating chemosensors for the detection of ions, small molecules, or even biological macromolecules.

While direct research on this compound for chemosensors is an emerging area, the broader field of indole-based sensors provides a strong precedent. The bromine atom can be used as a reactive site to attach recognition units that selectively bind to a target analyte. This binding event can then trigger a change in the fluorescence or electrochemical properties of the molecule, providing a measurable signal.

Integration of this compound Research with Advanced Materials Science

The versatility of this compound extends beyond biological applications into the realm of advanced materials science. smolecule.com The indole moiety possesses interesting electronic and optical properties, making it a suitable building block for the creation of functional polymers and supramolecular assemblies.

The bromine atom serves as a convenient point for polymerization reactions, allowing for the incorporation of the this compound unit into polymer backbones or as side chains. This can lead to the development of polymers with tailored properties, such as conductivity, photorefractivity, or specific binding capabilities. For instance, indole-functionalized norbornene dicarboximide copolymers have been synthesized and shown to possess enhanced thermal and optical properties, as well as antibacterial activity. acs.org

In the field of supramolecular chemistry, the indole ring can participate in non-covalent interactions like π-π stacking and hydrogen bonding, driving the self-assembly of molecules into well-defined architectures. By designing appropriate derivatives of this compound, it may be possible to create novel supramolecular materials with applications in areas such as organic electronics and drug delivery. The broader interest in indole derivatives for materials science, including organic semiconductors and dyes, suggests a promising future for this specific compound.

High-Throughput Screening Library Design

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. The this compound substructure is an attractive component for inclusion in HTS library design due to its proven biological relevance and synthetic tractability.

By systematically modifying the core structure of this compound, diverse libraries of compounds can be generated. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug development. The bromine atom offers a key point of diversification, allowing for the introduction of a wide array of chemical functionalities through cross-coupling reactions. This approach has been utilized in the discovery of inhibitors for various targets, including β-secretase (BACE1) and KRASG12C. mdpi.comacs.org

The design of these libraries can be guided by computational methods to ensure chemical diversity and drug-like properties. The inclusion of the 5-bromoindole motif can increase the probability of finding hits with desirable pharmacological profiles.

Q & A

Q. Methodological note :

- Kinetic assays : Monitor absorbance at 405 nm (for indigo derivatives) to quantify esterase activity .

Methodological: How to resolve contradictions in NMR data between synthetic batches?

Answer:

Discrepancies often arise from:

- Rotameric equilibria : For flexible CH2 groups, split peaks may appear; use DMSO-d6 at elevated temperatures (50°C) to coalesce signals .

- Trace solvents : Residual ethyl acetate (δ 1.25 ppm) or DMF (δ 2.7–3.0 ppm) can mask key peaks. Lyophilize samples before analysis .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.